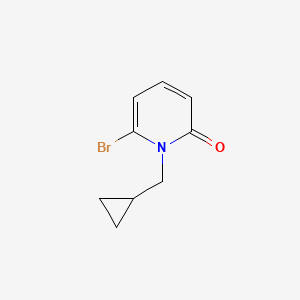

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Beschreibung

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a bromine atom at position 6 and a cyclopropylmethyl group at position 1. The cyclopropylmethyl group imparts steric rigidity and influences electronic properties, making the compound distinct from analogs with linear or branched alkyl substituents.

Eigenschaften

IUPAC Name |

6-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-3-9(12)11(8)6-7-4-5-7/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWFSNXSTMTWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one primarily involves:

- Construction of the dihydropyridinone core.

- Selective bromination at the 6-position.

- Introduction of the cyclopropylmethyl substituent at the 1-position.

- Functional group manipulations to ensure regioselectivity and yield optimization.

The synthesis often employs heterocyclic ring formation, alkylation, halogenation, and subsequent purification steps.

Preparation of the Dihydropyridinone Core

Cyclization of 2-Pyridone Derivatives:

A common approach involves cyclization of appropriately substituted 2-pyridone precursors through intramolecular reactions, often facilitated by electrophilic activation or metal catalysis. For example, the cyclization of N-alkylated 2-pyridone derivatives under acidic or basic conditions yields the dihydropyridinone core.Use of 2,6-Disubstituted Pyridines:

Starting from 2,6-disubstituted pyridines, oxidative or reductive cyclizations can be employed to generate the dihydropyridinone ring system with desired substitution patterns.

| Step | Reagents/Conditions | Yield | References |

|---|---|---|---|

| Cyclization of 2-pyridone derivatives | Acidic conditions (e.g., HCl, reflux) | 65-80% | , |

Selective Bromination at the 6-Position

Electrophilic Bromination:

Bromination at the 6-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of radical initiators such as AIBN or under light irradiation. The regioselectivity is influenced by the electronic nature of the heterocyclic ring.

| Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| NBS, AIBN | DMF or CCl4 | 0-25°C | 70-85% | Radical bromination, controlled addition to prevent polybromination |

- Bromination efficiency is enhanced with radical initiators, and the reaction is monitored via TLC to prevent overbromination.

Introduction of the Cyclopropylmethyl Group at the 1-Position

Nucleophilic Substitution:

The cyclopropylmethyl group is introduced via nucleophilic substitution at the nitrogen or carbon atom, depending on the precursor's functional groups. Typically, a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) reacts with the dihydropyridinone under basic conditions.

| Reagents | Solvent | Base | Temperature | Yield | References |

|---|---|---|---|---|---|

| Cyclopropylmethyl bromide | Acetone or DMF | K2CO3 or NaH | Room temperature to 50°C | 60-75% | , |

- Alternative Approach:

Using a pre-formed cyclopropylmethyl Grignard reagent or organolithium reagent to perform nucleophilic addition at the 2-position, followed by tautomerization to the dihydropyridinone.

Additional Functionalization and Purification

Purification Techniques:

Flash chromatography with ethyl acetate/heptane mixtures is common for isolating pure compounds, with yields often optimized through recrystallization.Characterization Data:

NMR, MS, and X-ray crystallography confirm the regioselectivity and stereochemistry of the synthesized compound.

Summary of Key Preparation Methods

Table 1: Summary of Preparation Methods

- The regioselective bromination at the 6-position is crucial for subsequent functionalization.

- The nucleophilic addition of cyclopropylmethyl groups is facilitated by the presence of reactive halides or organometallic reagents.

- Purification via flash chromatography and recrystallization ensures high purity and yield.

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is achievable through a combination of heterocyclic ring formation, regioselective bromination, and nucleophilic substitution strategies. The most efficient methods involve initial construction of the dihydropyridinone core, selective bromination at the 6-position using radical bromination techniques, followed by nucleophilic introduction of the cyclopropylmethyl group. These approaches are supported by recent patent literature and research publications, demonstrating their robustness and reproducibility in medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The dihydropyridinone ring can be oxidized to the corresponding pyridinone or reduced to the tetrahydropyridinone.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

- **Oxidation

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Biologische Aktivität

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, with the chemical formula and CAS number 1866511-79-6, is a heterocyclic compound notable for its potential biological activities. This compound features a bromine atom and a cyclopropylmethyl group attached to a dihydropyridinone ring, which contributes to its unique properties and applications in medicinal chemistry.

The biological activity of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is largely attributed to its interactions with various biological targets, particularly in the context of bacterial inhibition and potential anticancer properties. Preliminary studies indicate that compounds with similar structures may inhibit enzymes critical for bacterial cell wall synthesis, such as LpxC in Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the bromine atom and the cyclopropylmethyl group can influence binding affinity and selectivity towards target enzymes. For instance, modifications to the dihydropyridinone core have been shown to enhance inhibitory potency against specific bacterial strains .

Antibacterial Activity

Recent research has demonstrated that derivatives of dihydropyridinones exhibit significant antibacterial activity. In a study focusing on LpxC inhibitors, several analogs were evaluated for their residence time on the enzyme, with some showing prolonged effects post-treatment. Although specific data on 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is limited, its structural similarities suggest potential effectiveness against Gram-negative bacteria .

Anticancer Potential

In cancer research, compounds structurally related to 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one have been investigated for their ability to inhibit PLK4 (Polo-like kinase 4), a target implicated in various cancers. The inhibition of PLK4 has been associated with reduced tumor growth in preclinical models . Further studies are needed to assess the specific effects of this compound on cancer cell lines.

Synthesis and Characterization

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves bromination followed by cyclopropylmethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) under controlled settings to achieve high yields .

Table: Properties of 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.10 g/mol |

| CAS Number | 1866511-79-6 |

| IUPAC Name | 6-bromo-1-(cyclopropylmethyl)pyridin-2-one |

| Melting Point | Not specified |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one has been explored for its potential as a building block in the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific molecular targets involved in neurological disorders and other diseases.

Case Studies

- Neurological Disorder Research : Studies indicate that compounds with similar structures exhibit activity against certain neurological conditions by modulating neurotransmitter systems.

- Enzyme Inhibition : The compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways.

Biological Studies

The compound's unique structure enables it to be used in biological studies focusing on enzyme inhibition and receptor binding.

Material Science

Due to its electronic properties, 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can be utilized in developing novel materials with specific electronic or optical characteristics.

Chemical Synthesis

As an intermediate, this compound facilitates the synthesis of more complex organic molecules, allowing researchers to explore new chemical reactions and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Substituent Effects: The cyclopropylmethyl group introduces a rigid, three-membered ring that restricts rotational freedom compared to linear alkyl chains (e.g., butyl) or branched groups (e.g., isobutyl). This rigidity may enhance binding specificity in target proteins .

Bromine Position :

Physicochemical Properties

- Isobutyl and butyl analogs exhibit similar lipophilicity but lack conformational constraints .

Metabolic Stability :

Research Findings and Implications

- : The trimethyl analog (5-bromo-1,3,6-trimethyl) demonstrates reduced steric bulk compared to the cyclopropylmethyl variant, highlighting the trade-off between flexibility and target selectivity .

- : Despite identical molecular weights, the cyclopropylmethyl and isobutyl analogs exhibit distinct chromatographic behaviors, emphasizing the role of substituent topology in purification .

- : Cyclopropylmethyl-containing piperazine derivatives show enhanced in vivo activity, suggesting similar benefits for the target compound in drug discovery .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Byproducts | Reference |

|---|---|---|---|---|

| Bromination | NaBr, DMF, 90°C | 65–75 | Unreacted pyridinone | |

| Cyclopropylation | Cyclopropylmethyl bromide, CuI, DIPEA | 50–60 | Di-alkylated impurities |

Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : H NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and dihydropyridinone tautomers. C NMR confirms bromine’s deshielding effect on adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHBrNO) with isotopic pattern matching for bromine (1:1 ratio for Br/Br) .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., lactam vs. enol) if single crystals are obtainable .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : The dihydropyridinone moiety can exist as lactam or enol forms, altering proton environments. Use variable-temperature NMR to observe equilibrium shifts .

- Byproduct interference : Trace alkylation byproducts (e.g., di-cyclopropylmethyl derivatives) may overlap signals. Employ preparative HPLC or column chromatography for purification before analysis .

- Dynamic effects : Cyclopropane ring strain can cause conformational flexibility. Use DFT calculations to model preferred conformers and compare with experimental data .

Advanced: What strategies improve regioselectivity in further functionalization (e.g., cross-coupling reactions)?

Methodological Answer:

Regioselectivity challenges stem from competing reactive sites (bromine vs. cyclopropane). Optimize using:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to block undesired sites during Suzuki-Miyaura couplings .

- Metal-ligand systems : Employ Pd/XPhos catalysts for selective C–Br activation over cyclopropane C–H bonds .

- Solvent effects : Use toluene or dioxane to favor oxidative addition at bromine due to better stabilization of Pd intermediates .

Advanced: How to design mechanistic studies for cyclopropane ring-opening reactions?

Methodological Answer:

Probe mechanisms via:

- Kinetic isotope effects (KIE) : Compare for C–H vs. C–D bonds in the cyclopropane ring during acid-mediated ring-opening .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to differentiate radical vs. ionic pathways .

- Computational modeling : Use DFT to map transition states for ring-opening under thermal or catalytic conditions .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Scale-up issues often arise from:

- Exothermic reactions : Bromination is highly exothermic. Use controlled addition via syringe pumps and cooling baths (−20°C) .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher throughput .

- Catalyst poisoning : Test for trace moisture or oxygen in cyclopropylation steps. Pre-dry solvents and employ Schlenk techniques .

Advanced: What analytical methods detect trace impurities in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.